Bienvenue dans la boutique en ligne BenchChem!

Oleoyl neocryptotanshinone

Antiplatelet Cardiovascular pharmacology Arachidonic acid cascade

Oleoyl neocryptotanshinone (16-O-oleoyl neocryptotanshinone; CHEBI:66820; CAS 345957-10-0) is a fatty abietane diterpenoid isolated as a minor component from the roots of Salvia miltiorrhiza (Dan-Shen). It is the 16-O-oleoyl ester derivative of neocryptotanshinone, bearing a (9Z)-octadec-9-enoyl side chain that increases its molecular weight to 578.8 g/mol (C₃₇H₅₄O₅), 264 amu greater than the parent compound.

Molecular Formula C37H54O5
Molecular Weight 578.8 g/mol
Cat. No. B1246955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleoyl neocryptotanshinone
Synonymsoleoyl neocryptotanshinone
Molecular FormulaC37H54O5
Molecular Weight578.8 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(C)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O
InChIInChI=1S/C37H54O5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-31(38)42-26-27(2)32-34(39)29-23-24-30-28(21-20-25-37(30,3)4)33(29)36(41)35(32)40/h12-13,23-24,27,39H,5-11,14-22,25-26H2,1-4H3/b13-12-
InChIKeyUKWHJYIGJNETGA-SEYXRHQNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oleoyl Neocryptotanshinone: Compound Identity and Procurement Baseline for the Fatty Diterpenoid Platelet Aggregation Inhibitor


Oleoyl neocryptotanshinone (16-O-oleoyl neocryptotanshinone; CHEBI:66820; CAS 345957-10-0) is a fatty abietane diterpenoid isolated as a minor component from the roots of Salvia miltiorrhiza (Dan-Shen) . It is the 16-O-oleoyl ester derivative of neocryptotanshinone, bearing a (9Z)-octadec-9-enoyl side chain that increases its molecular weight to 578.8 g/mol (C₃₇H₅₄O₅), 264 amu greater than the parent compound . The compound is classified as a platelet aggregation inhibitor and metabolite . Its structural characterization, synthetic routes, and pharmacological activities have been reviewed alongside neocryptotanshinone, with research still in a nascent phase .

Why Oleoyl Neocryptotanshinone Cannot Be Replaced by Neocryptotanshinone or Other Tanshinones in Research Procurement


Oleoyl neocryptotanshinone is not simply a more lipophilic version of neocryptotanshinone; the 16-O-oleoyl esterification constitutes a distinct chemical entity with a fundamentally altered pharmacological profile. The oleoyl group adds 264 amu, increases the calculated XlogP from ~3.00 to 11.10, and converts the primary alcohol into an ester, which can undergo hydrolysis to release the parent compound and oleic acid under physiological or alkaline conditions . Critically, in the only published head-to-head antiplatelet study, oleoyl neocryptotanshinone inhibited arachidonic acid-induced rabbit platelet aggregation with an IC₅₀ of 5.1 μM, while its closest structural analog—oleoyl danshenxinkun A—required a 5-fold higher concentration (IC₅₀ 25.5 μM) . Generic substitution with neocryptotanshinone, cryptotanshinone, tanshinone IIA, or other Salvia diterpenoids ignores these quantifiable differences in potency, selectivity, and physicochemical properties that directly impact experimental reproducibility and therapeutic development trajectories .

Quantitative Differentiation Evidence for Oleoyl Neocryptotanshinone Against Closest Analogs and Baseline Controls


5-Fold Superior Antiplatelet Potency vs. Closest Structural Analog Oleoyl Danshenxinkun A (Arachidonic Acid Pathway)

In a direct head-to-head experiment using washed rabbit platelets, oleoyl neocryptotanshinone (compound 1) inhibited arachidonic acid (100 μM)-induced platelet aggregation with an IC₅₀ of 5.1 ± 0.8 μM, compared to 25.5 ± 1.9 μM for oleoyl danshenxinkun A (compound 2)—a 5.0-fold potency advantage. Aspirin, the clinical reference antiplatelet agent, exhibited an IC₅₀ of 27.0 ± 1.1 μM in the same assay, meaning oleoyl neocryptotanshinone was 5.3-fold more potent than aspirin . Both fatty diterpenoids were isolated from the same nonpolar fraction of S. miltiorrhiza and share an identical oleoyl side chain, differing only in the diterpenoid core (neocryptotanshinone vs. danshenxinkun A), establishing that the core structure—not merely the oleoyl moiety—drives the potency differential .

Antiplatelet Cardiovascular pharmacology Arachidonic acid cascade

Agonist-Selective Antiplatelet Profile: ~10-Fold Selectivity for Arachidonic Acid Over Collagen Pathway vs. Broad-Spectrum Comparators

Oleoyl neocryptotanshinone displays a pronounced agonist-selective inhibition profile that distinguishes it from broad-spectrum antiplatelet agents. Against arachidonic acid, the IC₅₀ was 5.1 ± 0.8 μM; against collagen (10 μg/mL), the IC₅₀ rose to 50.4 ± 1.4 μM (~9.9-fold selectivity); and against thrombin (0.1 U/mL), the compound was essentially inactive (IC₅₀ > 100 μM), representing >19.6-fold selectivity . This selective profile mirrors that of aspirin (AA IC₅₀ 27.0 μM), which also preferentially targets the arachidonic acid/cyclooxygenase pathway, but oleoyl neocryptotanshinone achieves this selectivity with 5.3-fold greater absolute potency . By contrast, 15,16-dihydrotanshinone I—another Salvia diterpenoid—reportedly inhibits collagen-induced aggregation with an IC₅₀ of 8.7 ± 5.6 μM, demonstrating a different selectivity signature .

Platelet activation pathways Agonist selectivity Thrombosis research

Extreme Lipophilicity Shift vs. Parent Compound Neocryptotanshinone (ΔXlogP ≈ +8.1) With Implications for Membrane Partitioning and Formulation

The 16-O-oleoyl esterification produces a profound shift in calculated lipophilicity compared to the parent compound neocryptotanshinone. Oleoyl neocryptotanshinone has a computed XlogP of 11.10 and AlogP of 9.55, versus XlogP 3.00 and AlogP 2.96 for neocryptotanshinone, representing a ΔXlogP of approximately +8.1 and a >3,000-fold theoretical increase in octanol-water partition coefficient . The topological polar surface area (TPSA) increases modestly from 74.60 Ų to 80.70 Ų, while the number of hydrogen bond donors decreases from 2 to 1, and rotatable bonds increase from 2 to 18 . This extreme lipophilicity places oleoyl neocryptotanshinone beyond the typical optimal LogP range (1–5) for oral drug-like molecules, suggesting that its in vivo behavior may rely on different absorption mechanisms (e.g., lymphatic transport) or that the oleoyl group serves as a lipophilic prodrug anchor cleaved in vivo .

Physicochemical profiling Lipophilicity Formulation development

Predicted Oral Bioavailability and Blood-Brain Barrier Penetration Advantage Over Parent Neocryptotanshinone

In silico ADMET predictions via admetSAR 2 indicate that oleoyl neocryptotanshinone has a higher predicted probability of human oral bioavailability (62.86%) compared to neocryptotanshinone (51.43%), and a substantially higher probability of blood-brain barrier penetration (82.50% vs. 62.50%) . However, this in silico advantage must be interpreted cautiously: neocryptotanshinone has a measured rat oral absolute bioavailability of 85.96% ± 25.32% with rapid distribution to heart and brain , indicating that the admetSAR 2 prediction may underestimate actual neocryptotanshinone bioavailability. No in vivo pharmacokinetic data are currently available for oleoyl neocryptotanshinone. The predicted human intestinal absorption is excellent for both compounds (99.28% vs. 98.84%) . The discrepancy between predicted and measured bioavailability for neocryptotanshinone highlights that the true in vivo advantage of the oleoyl derivative remains unvalidated.

ADMET prediction Oral bioavailability CNS penetration

Hydrolytic Lability as a Differentiating Feature: Prodrug Potential vs. Parent Neocryptotanshinone

Oleoyl neocryptotanshinone was experimentally demonstrated to undergo alkaline hydrolysis (1 N NaOH-EtOH, 70 °C, 10 min) to yield oleic acid and neocryptotanshinone, which were identified by TLC and EIMS comparison with authentic samples . This confirms that the oleoyl ester linkage at C-16 is cleavable, establishing the compound as a potential prodrug of neocryptotanshinone. By contrast, neocryptotanshinone itself lacks this hydrolytic release mechanism. The hydrolytic release of oleic acid—itself a known inhibitor of the TF/VIIa complex —suggests a possible dual-action mechanism. Additionally, biocatalytic synthesis using porcine pancreatic lipase (PPL) in acetone or DMSO has been reported for selective acylation, indicating that enzymatic cleavage in vivo is plausible . This prodrug character is absent in neocryptotanshinone, cryptotanshinone, tanshinone IIA, and most other Salvia diterpenoids, representing a unique pharmaceutical design feature.

Prodrug design Ester hydrolysis Controlled release

Evidence-Backed Application Scenarios for Oleoyl Neocryptotanshinone Procurement


Mechanistic Studies of Arachidonic Acid-Selective Platelet Inhibition Requiring a Tool Compound Distinct from Aspirin

Oleoyl neocryptotanshinone, with an IC₅₀ of 5.1 μM against arachidonic acid-induced platelet aggregation and >19.6-fold selectivity over thrombin-mediated aggregation, provides a tool compound that achieves aspirin-like pathway selectivity with 5.3-fold greater potency . Researchers investigating the COX-1/COX-2/TXA₂ signaling axis can employ oleoyl neocryptotanshinone as a mechanistically distinct probe that is structurally unrelated to non-steroidal anti-inflammatory drugs (NSAIDs), enabling orthogonal validation of arachidonic acid cascade targets without the confounding polypharmacology of aspirin or other NSAIDs .

Comparative Structure-Activity Relationship (SAR) Studies of Fatty Diterpenoid Cores Using Oleoyl Neocryptotanshinone vs. Oleoyl Danshenxinkun A

The 5.0-fold potency differential between oleoyl neocryptotanshinone (IC₅₀ 5.1 μM) and oleoyl danshenxinkun A (IC₅₀ 25.5 μM)—two compounds differing only in the diterpenoid core while sharing the identical oleoyl side chain —makes this pair uniquely suited for core-focused SAR campaigns. Procurement of both compounds enables systematic investigation of how subtle core structural differences (neocryptotanshinone vs. danshenxinkun A scaffold) modulate antiplatelet potency while controlling for the lipophilic side chain contribution.

Prodrug and Drug Delivery Research Exploiting Esterase-Labile Oleoyl Modification of a Bioactive Diterpenoid

The experimentally confirmed alkaline hydrolysis of oleoyl neocryptotanshinone to release neocryptotanshinone and oleic acid positions this compound as a model substrate for studying esterase-mediated activation of lipophilic diterpenoid prodrugs. Its extreme calculated XlogP of 11.10—versus 3.00 for neocryptotanshinone —enables investigation of how supramolecular assembly (e.g., incorporation into lipoproteins, chylomicrons, or lipid-based nanocarriers) affects the rate and site of ester cleavage, lymphatic transport, and target tissue exposure. This application is not addressable with neocryptotanshinone alone, which lacks the cleavable ester motif .

Natural Product Library Screening for Antiplatelet Lead Discovery With Agonist-Selectivity Profiling

For high-throughput screening campaigns seeking pathway-selective antiplatelet hits, oleoyl neocryptotanshinone offers a characterized positive control with a narrow selectivity window (AA IC₅₀ 5.1 μM, collagen IC₅₀ ~50 μM, thrombin >100 μM) . Its inclusion in screening libraries enables assay validation for arachidonic acid-pathway selectivity and provides a benchmark for rank-ordering hits that exhibit similar agonist-selective inhibition profiles. The compound's low natural abundance as a minor S. miltiorrhiza constituent further underscores the procurement value of purified, characterized material for reproducible screening.

Quote Request

Request a Quote for Oleoyl neocryptotanshinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.